molecular formula C13H15N3O3 B1610783 Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 81581-05-7

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1610783
CAS RN: 81581-05-7
M. Wt: 261.28 g/mol
InChI Key: HWLGXZVEAIOPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07919488B2

Procedure details

To a solution of para-methoxy benzyl azide (125.0 g, 0.77 mol) in anhydrous DMF (300 mL) was added dropwise propionic acid ethyl ester-(166 g, 1.77 mol) at 0° C. After the addition, the mixture was stirred at RT overnight. The mixture was evaporated in vacuo to yield crude title compound (190.0 g, 95.0%) as yellow oil that was used without further purification.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH2:7][N:8]=[N+:9]=[N-:10])=[CH:5][CH:4]=1.[CH2:13]([O:15][C:16](=[O:19])[CH2:17][CH3:18])[CH3:14]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[CH:18]=[C:17]([C:16]([O:15][CH2:13][CH3:14])=[O:19])[N:10]=[N:9]2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
COC1=CC=C(CN=[N+]=[N-])C=C1
Name
Quantity
166 g
Type
reactant
Smiles
C(C)OC(CC)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(CN2N=NC(=C2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 190 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.